N-Nordextromethorphan Hydrochloride
Overview
Description
N-Nordextromethorphan Hydrochloride is a chemical compound with the molecular formula C17H23NO·HCl and a molecular weight of 293.83 g/mol . It is an impurity and metabolite of Dextromethorphan, a widely used cough suppressant . This compound is of significant interest in the field of neurology and respiratory drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nordextromethorphan Hydrochloride can be synthesized through the N-demethylation of Dextromethorphan. One method involves using nanoscale zero-valent iron in a modified Polonovski reaction . This reaction typically requires a 10 mol% loading of zero-valent nanoscale iron, which has been shown to yield comparable results to using stoichiometric amounts of commercially available iron dust .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the preparation of solutions containing this compound, such as a 1 mg/mL solution in acetonitrile, is available for research purposes .
Chemical Reactions Analysis
Types of Reactions
N-Nordextromethorphan Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include zero-valent iron for N-demethylation . The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Major Products
The major products formed from these reactions include various intermediates and derivatives of Dextromethorphan, such as Dextrorphan .
Scientific Research Applications
N-Nordextromethorphan Hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Nordextromethorphan Hydrochloride involves its interaction with various molecular targets and pathways. It is known to act as an NMDA receptor antagonist and sigma-1 receptor agonist . These interactions are believed to contribute to its effects on the central nervous system, although the exact mechanisms are not fully understood .
Comparison with Similar Compounds
Similar Compounds
Dextromethorphan: A cough suppressant with similar molecular structure and pharmacological properties.
Dextrorphan: A metabolite of Dextromethorphan with similar effects on the central nervous system.
Dextromethorphan N-Oxide: Another derivative of Dextromethorphan with distinct chemical properties.
Uniqueness
N-Nordextromethorphan Hydrochloride is unique due to its specific role as an impurity and metabolite of Dextromethorphan. Its distinct chemical structure and interactions with molecular targets make it a valuable compound for research and pharmaceutical applications .
Properties
IUPAC Name |
(1S,9S,10S)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO.ClH/c1-19-13-6-5-12-10-16-14-4-2-3-7-17(14,8-9-18-16)15(12)11-13;/h5-6,11,14,16,18H,2-4,7-10H2,1H3;1H/t14-,16+,17+;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNAJETZECTKHN-YPYJQMNVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC3C4C2(CCCC4)CCN3)C=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3)C=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905056 | |
Record name | N-Nordextromethorphan Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50905056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087-69-0 | |
Record name | ent-3-Methoxymorphinan hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001087690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Nordextromethorphan Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50905056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENT-3-METHOXYMORPHINAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42RUX7T6PJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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